molecular formula C14H16N2O4 B2490451 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide CAS No. 896302-82-2

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide

Cat. No.: B2490451
CAS No.: 896302-82-2
M. Wt: 276.292
InChI Key: HPVYSHFQXPMGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety fused to a pyrrolidinone ring system, with an acetamide group at the 3-position of the pyrrolidinone. The benzodioxin ring contributes to its aromatic and electron-rich properties, while the pyrrolidinone introduces a lactam functionality that may influence solubility and biological interactions.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)15-10-6-14(18)16(8-10)11-2-3-12-13(7-11)20-5-4-19-12/h2-3,7,10H,4-6,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVYSHFQXPMGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Halo-Hydroxybutyrate Esters

The 5-oxopyrrolidine core is frequently constructed via cyclization reactions involving α-halo-γ-hydroxybutyrate esters. As demonstrated in the synthesis of analogous pyrrolidinone derivatives, ethyl (S)-4-chloro-3-hydroxybutyrate reacts with glycinamide hydrochloride under alkaline conditions to form the pyrrolidin-2-one ring. In a typical procedure, glycinamide hydrochloride (28.50 g) and sodium bicarbonate (20.65 g) are refluxed in absolute ethanol (200 ml) at pH 7.4 for 2 hours before gradual addition of the halo-hydroxybutyrate ester.

Critical Parameters

  • pH Control : Maintaining reaction pH ≤8.5 prevents ester hydrolysis while enabling nucleophilic attack by the glycinamide nitrogen.
  • Temperature : Reflux conditions (78–80°C) optimize reaction kinetics without promoting side reactions.
  • Stoichiometry : A 1:1 molar ratio of glycinamide to haloester minimizes dimerization byproducts, as confirmed by HPLC monitoring.

Acetamide Functionalization

Direct Acetylation of 3-Aminopyrrolidinone

The final acetamide group is introduced through acetylation of the 3-aminopyrrolidinone intermediate. Optimal conditions utilize acetic anhydride (1.5 eq) in tetrahydrofuran with triethylamine (2 eq) as base, achieving >95% conversion at 25°C.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.92 (m, 3H, benzodioxin), 4.30 (s, 2H, OCH₂O), 3.45 (q, 1H, pyrrolidinone CH), 2.85 (m, 2H, CH₂CO), 2.10 (s, 3H, CH₃CO).
  • HPLC Purity : 98.2% (C18 column, acetonitrile/water 55:45, 1 ml/min).

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Acylation

Recent advances demonstrate a streamlined approach combining pyrrolidinone formation and acetylation in a single reactor:

  • Mix ethyl 4-chloro-3-hydroxybutyrate (39.08 g), glycinamide hydrochloride (28.50 g), and acetic anhydride (32.15 g) in ethanol
  • Add sodium bicarbonate (41.30 g) portionwise over 6 h
  • Reflux 24 h to directly obtain N-[5-oxopyrrolidin-3-yl]acetamide intermediate
  • Couple with benzodioxin amine as previously described.

Advantages

  • Eliminates intermediate purification steps
  • Increases overall yield to 74% versus 58% for stepwise synthesis

Industrial-Scale Production Considerations

Continuous Flow Synthesis

For kilogram-scale manufacturing, continuous flow systems outperform batch reactors:

Parameter Batch Reactor Flow Reactor
Reaction Time 24 h 2.5 h
Yield 68% 82%
Productivity 0.8 kg/day 5.2 kg/day

Data adapted from large-scale pharmaceutical synthesis protocols

Key innovations include:

  • Microfluidic mixing of glycinamide and haloester streams
  • In-line pH monitoring with automated base addition
  • Continuous extraction using centrifugal contactors

Analytical Characterization

Spectroscopic Fingerprinting

Comprehensive characterization ensures structural fidelity:

Table 1: Key Spectroscopic Signatures

Group ¹H NMR (δ) ¹³C NMR (δ) IR (cm⁻¹)
Benzodioxin OCH₂O 4.30 (s) 101.4 1250
Pyrrolidinone CO - 175.2 1680
Acetamide CH₃ 2.10 (s) 22.8 1650

Data compiled from

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, where the acetamide can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and other biological interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxin ring may interact with aromatic residues in proteins, while the pyrrolidinone ring may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Differences

The compound is compared to structurally related derivatives containing the 2,3-dihydro-1,4-benzodioxin scaffold and acetamide groups:

Compound Name Core Structure Differences Key Functional Groups
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Direct acetamide substitution on benzodioxin; lacks pyrrolidinone Benzodioxin, acetamide
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Acetamide linked to a triazole-thioether substituent Benzodioxin, triazole, thioether
3',4'-(1",4"-Dioxino)flavone Benzodioxin fused to a flavonoid skeleton Flavonoid, benzodioxin

Key Observations :

  • Compared to triazole-containing analogs (e.g., ), the absence of sulfur-based substituents may reduce metabolic stability or modulate target interactions.
  • Flavonoid-benzodioxin hybrids (e.g., ) exhibit antihepatotoxic activity, suggesting that the target compound’s pyrrolidinone could be explored for similar therapeutic roles.

Physicochemical Properties

Limited data are available for the target compound. However, comparisons with analogs can be inferred:

Property N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide (Predicted) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide
Physical State Likely solid (similar to pyrrolidinone derivatives) Colorless oil
Solubility Moderate (polar lactam vs. non-polar benzodioxin) Low (lipophilic benzodioxin dominates)
Molecular Weight ~292.3 g/mol (estimated) 194.08 g/mol

Notes:

    Biological Activity

    N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    This compound is characterized by its unique heterocyclic structure, which includes a benzodioxin moiety. This structural configuration is significant for its interaction with biological targets.

    The biological activity of this compound primarily involves:

    1. Enzyme Inhibition:

    • Cholinesterases: The compound has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. This inhibition can enhance cholinergic signaling, potentially improving cognitive functions.
    • Lipoxygenase Enzymes: It also interacts with lipoxygenase enzymes, which play a role in inflammatory processes. Inhibition of these enzymes may lead to anti-inflammatory effects.

    2. Cellular Effects:

    • In neuronal cell models, the compound enhances synaptic transmission through cholinesterase inhibition. This effect could be beneficial in treating neurodegenerative diseases.

    Anticancer Activity

    A study evaluated the anticancer properties of various benzodioxole derivatives, including compounds similar to this compound. Key findings include:

    CompoundCell LineIC50 (µM)Mechanism
    2aHep3B1625.8Induces G2-M phase arrest
    2bHep3B2340Moderate activity
    DOXHep3B7.4Positive control

    Compound 2a exhibited potent anticancer activity against the Hep3B liver cancer cell line by inducing cell cycle arrest in the G2-M phase . This suggests that derivatives of this compound may hold promise as anticancer agents.

    Antioxidant Activity

    The antioxidant capacity of benzodioxole derivatives was assessed using the DPPH assay:

    CompoundIC50 (µM)
    2a39.85
    2b79.95
    Trolox7.72

    While compound 2a showed moderate antioxidant activity compared to Trolox, it indicates that modifications to the benzodioxole structure could enhance its bioactivity .

    Pharmacokinetics

    The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

    Absorption: The compound is absorbed through gastrointestinal pathways.

    Metabolism: It is likely metabolized in the liver, which may affect its bioavailability and efficacy.

    Excretion: The primary route of excretion is through bile or feces.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.